molecular formula C9H10F3NO B2872270 (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine CAS No. 1213162-90-3

(R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine

Cat. No.: B2872270
CAS No.: 1213162-90-3
M. Wt: 205.18
InChI Key: SAIVQMCRUQATAG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine” is a compound that contains a trifluoroethyl group, an amine group, and a methoxyphenyl group. The “®” indicates that it is the R-enantiomer of the molecule, meaning it has a specific configuration around the chiral center .


Molecular Structure Analysis

The molecule likely has a tetrahedral geometry around the carbon atom bonded to the amine group due to the sp3 hybridization. The phenyl ring and the trifluoroethyl group are likely to be in a trans configuration due to the R-configuration .


Chemical Reactions Analysis

The amine group in the molecule can participate in a variety of reactions, such as acid-base reactions, alkylation, and acylation. The trifluoroethyl group can undergo nucleophilic substitution, and the methoxy group on the phenyl ring can direct electrophilic aromatic substitution to the ortho and para positions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For example, the presence of the trifluoroethyl group could increase the compound’s lipophilicity, while the amine could allow it to form hydrogen bonds .

Scientific Research Applications

Environmental Biodegradation

One study highlights the reductive dechlorination of methoxychlor, an organochlorine insecticide, by various environmental bacterial species. This process suggests a primary biodegradation pathway in submerged environments, emphasizing the role of microbial species in detoxifying harmful chemicals. The research could inform bioremediation strategies using similar compounds (Satsuma & Masuda, 2012).

Pharmacological Implications

Another study investigates the metabolism of methoxychlor and DDT by Eubacterium limosum under anaerobic conditions. This research outlines the metabolic fate of these compounds in the human intestinal gut, contributing to understanding the biotransformation of environmental toxins and their implications for human health (Yim et al., 2008).

Synthetic Chemistry and Drug Development

Research on the enantioselective metabolism of methoxychlor by human cytochrome P450s highlights the differential formation of metabolite enantiomers. This study provides valuable insights into the enzymatic processes that could influence the pharmacological properties of drugs, including those structurally related to (R)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine (Hu & Kupfer, 2002).

An efficient synthesis route for Aprepitant, an NK1 receptor antagonist, demonstrates the application of (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol in creating pharmacologically active compounds. This study showcases the potential for utilizing similar fluorinated amines in drug synthesis (Brands et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pharmaceutical, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties. Generally, amines can be irritants and should be handled with care .

Future Directions

The future directions for this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science .

Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(3-methoxyphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIVQMCRUQATAG-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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